REACTION_CXSMILES
|
[NH2:1][C:2]1[C:11]2[C:10]([S:12]([OH:15])(=[O:14])=[O:13])=[CH:9][C:8]([S:16]([OH:19])(=[O:18])=[O:17])=[CH:7][C:6]=2[C:5]([S:20]([OH:23])(=[O:22])=[O:21])=[CH:4][CH:3]=1.[OH-].[Na+:25].C(O)C>O>[Na+:25].[Na+:25].[Na+:25].[NH2:1][C:2]1[C:11]2[C:10]([S:12]([O-:15])(=[O:14])=[O:13])=[CH:9][C:8]([S:16]([O-:19])(=[O:17])=[O:18])=[CH:7][C:6]=2[C:5]([S:20]([O-:23])(=[O:22])=[O:21])=[CH:4][CH:3]=1 |f:1.2,5.6.7.8|
|
Name
|
|
Quantity
|
26.6 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=2C=C(C=C(C12)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
125 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The resulting solid is recovered by filtration
|
Type
|
WASH
|
Details
|
washed with 50 ml of 80% ethanol
|
Type
|
CUSTOM
|
Details
|
dried at 110° C.
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
[Na+].[Na+].[Na+].NC1=CC=C(C=2C=C(C=C(C12)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |